GlyH-101

Description

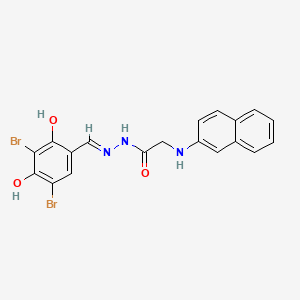

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Br2N3O3/c20-15-8-13(18(26)17(21)19(15)27)9-23-24-16(25)10-22-14-6-5-11-3-1-2-4-12(11)7-14/h1-9,22,26-27H,10H2,(H,24,25)/b23-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBDLOATEPYBSI-NUGSKGIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC(=C(C(=C3O)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Br2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GlyH-101 as a CFTR Pore-Occluding Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GlyH-101, a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This compound, a glycine hydrazide derivative, functions as a direct pore-occluding blocker of the CFTR chloride channel. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its study, and visualizes relevant pathways and workflows.

Core Mechanism of Action

This compound exerts its inhibitory effect by physically obstructing the CFTR channel pore, thereby preventing the passage of chloride ions.[1][2] The binding site is located at or near the external surface of the channel.[1][2] This extracellular site of action contributes to its rapid onset and reversibility.[1][2] The inhibition by this compound is voltage-dependent, showing stronger blockage at positive membrane potentials, which is consistent with its net negative charge at physiological pH.[2][3] Molecular docking studies suggest that this compound binds within the narrow region of the pore, with key interactions involving residues such as Phe337 and Thr338.[4][5]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy, potency, and biophysical effects of this compound on CFTR and other cellular targets.

Table 1: Inhibitory Potency of this compound on CFTR

| Parameter | Value | Conditions | Reference |

| K_i_ | 1.4 µM | +60 mV | [2][6] |

| 5.6 µM | -60 mV | [2][6] | |

| IC_50_ | 0.87 µM | Positive potentials | [7] |

| 3.0 µM | Negative potentials | [7] |

Table 2: Biophysical Effects of this compound on CFTR

| Parameter | Effect | Conditions | Reference |

| Mean Channel Open Time | Reduced from 264 ms to 13 ms | 5 µM this compound at -60 mV | [2][3] |

| Inhibition Kinetics | Rapid onset (<1 min) and reversible | --- | [3] |

Table 3: In Vivo Efficacy of this compound

| Model | Effect | Dosage | Reference |

| Mouse Nasal Potential Difference | Rapid and reversible inhibition of forskolin-induced hyperpolarization | 10 µM (topical) | [2][3] |

| Mouse Closed-Loop Model of Cholera | ~80% reduction in cholera toxin-induced intestinal fluid secretion | 2.5 µg (intraluminal) | [1][2] |

Table 4: Off-Target Effects and Cytotoxicity of this compound

| Target/Assay | Effect | IC_50_ / Concentration | Reference |

| Volume-Sensitive Outwardly Rectifying (VSOR) Cl⁻ Channel | Inhibition | IC_50_ = 5.38 µM (PS120 cells), 6.26 µM (PCT cells) | [8] |

| Ca²⁺-Activated Cl⁻ Channel (CaCC) | Inhibition | >60% inhibition at 20 µM | [7] |

| 50% inhibition at 50 µM | [3] | ||

| MDR-1 Transporter | No inhibition | 20 µM | [3] |

| Cell Viability (MTT Assay, HT-29 cells, 24h) | IC_50_ = 43.32 µM | --- | [9] |

| Cell Viability (MTT Assay, HT-29 cells, 48h) | IC_50_ = 33.76 µM | --- | [9] |

| Cell Viability (MTT Assay, HT-29 cells, 72h) | IC_50_ = 30.08 µM | --- | [9] |

| Cell Viability (Live/Dead Assay, 24h) | No significant effect | Up to 20 µM | [7] |

| Cytotoxic | 50 µM | [7] |

Table 5: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide | [2][6] |

| Molecular Weight | 493.15 g/mol | --- |

| Water Solubility | ~1 mM | [3][6] |

| pH Independence | Potency independent between pH 6.5-8.0 | [2][3] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure macroscopic CFTR currents and assess the voltage-dependent block by this compound.

Solutions:

-

Pipette Solution (Intracellular): 113 mM L-aspartic acid, 113 mM CsOH, 27 mM CsCl, 1 mM NaCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM TES, 3 mM MgATP (added fresh), pH 7.2.

-

Bath Solution (Extracellular): 145 mM NaCl, 4 mM CsCl, 1 mM CaCl₂, 10 mM glucose, 10 mM TES, pH 7.4.

Procedure:

-

Culture cells expressing CFTR (e.g., FRT or CHO cells) on glass coverslips.

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the bath solution.

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the pipette solution.

-

Approach a cell with the pipette and apply light positive pressure.

-

Upon contact with the cell membrane, release the pressure to form a gigaohm seal.

-

Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

Clamp the membrane potential at -40 mV.

-

Apply voltage steps from -100 mV to +100 mV in 20 mV increments to record baseline currents.

-

Activate CFTR channels by adding a cocktail of activators (e.g., 10 µM Forskolin and 30 µM Genistein) to the bath solution.

-

Once a stable CFTR current is achieved, perfuse the bath with solutions containing increasing concentrations of this compound.

-

Record currents at each concentration to determine the dose-response relationship and voltage-dependence of the block.

YFP-Based Fluorescence Quenching Assay

This high-throughput assay measures CFTR-mediated iodide influx by monitoring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).

Solutions:

-

Standard Buffer: 140 mM NaCl, 4.7 mM KCl, 1.2 mM MgCl₂, 5 mM HEPES, 2.5 mM CaCl₂, 1 mM glucose, pH 7.4.

-

Iodide-Containing Buffer: Same as standard buffer with NaCl replaced by NaI.

Procedure:

-

Plate cells co-expressing CFTR and YFP-H148Q in a 96-well black-walled plate.

-

Wash the cells with standard buffer.

-

Place the plate in a fluorescence plate reader.

-

Stimulate CFTR with activators (e.g., 10 µM forskolin, 100 µM IBMX, 20 µM apigenin).

-

Add this compound at the desired concentration and incubate.

-

Initiate the assay by rapidly adding the iodide-containing buffer.

-

Monitor the decrease in YFP fluorescence over time. The rate of quenching is proportional to the CFTR-mediated iodide influx.

Ussing Chamber Short-Circuit Current Measurement

This technique measures ion transport across a polarized epithelial monolayer.

Solutions:

-

Krebs-Ringer Bicarbonate Solution (apical and basolateral): 115 mM NaCl, 2.5 mM KCl, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 25 mM NaHCO₃, 1.2 mM KH₂PO₄, 10 mM glucose, gassed with 95% O₂/5% CO₂.

Procedure:

-

Grow a confluent monolayer of polarized epithelial cells (e.g., FRT or human bronchial epithelial cells) on permeable supports.

-

Mount the support in an Ussing chamber, separating the apical and basolateral compartments.

-

Fill both compartments with the Krebs-Ringer solution and maintain at 37°C.

-

Voltage-clamp the transepithelial potential to 0 mV and measure the short-circuit current (I_sc_).

-

To isolate CFTR-mediated current, first inhibit the epithelial sodium channel (ENaC) with amiloride (e.g., 100 µM) added to the apical side.

-

Stimulate CFTR-dependent chloride secretion by adding activators (e.g., forskolin and genistein) to the apical side.

-

Once a stable stimulated I_sc_ is reached, add this compound to the apical chamber in a cumulative manner to determine the inhibitory effect.

In Vivo Nasal Potential Difference (NPD) Measurement in Mice

This assay assesses CFTR function in the nasal epithelium of live mice.

Solutions:

-

Basal Solution: Krebs-Ringer Buffer (KRB).

-

Low Chloride Solution: KRB with most of the NaCl replaced by sodium gluconate.

-

Amiloride Solution: Basal KRB containing 100 µM amiloride.

-

Forskolin Solution: Low chloride solution containing 10 µM forskolin.

-

This compound Solution: Forskolin solution containing 10 µM this compound.

Procedure:

-

Anesthetize the mouse (e.g., with ketamine/xylazine).

-

Insert a double-lumen catheter into one nostril. One lumen is for perfusion, and the other is connected to a recording electrode.

-

Place a reference electrode subcutaneously.

-

Perfuse the nasal cavity sequentially with the solutions in the following order: Basal KRB, Amiloride solution, Low chloride solution, Forskolin solution, and finally this compound solution.

-

Record the potential difference throughout the perfusion sequence. The change in potential upon perfusion with the low chloride and forskolin solutions reflects CFTR activity, and its inhibition by this compound can be quantified.

In Vivo Closed-Loop Model of Cholera in Mice

This model evaluates the anti-secretory efficacy of CFTR inhibitors in response to cholera toxin.

Procedure:

-

Anesthetize mice and make a small abdominal incision.

-

Isolate a small loop of the ileum with sutures, taking care not to obstruct blood flow.

-

Inject the loop with a solution containing cholera toxin (e.g., 1 µg in 100 µL PBS) with or without this compound (e.g., 2.5 µg).

-

Close the abdominal incision and allow the animal to recover.

-

After a set period (e.g., 6 hours), euthanize the mouse and re-expose the intestinal loop.

-

Measure the weight and length of the loop. The fluid accumulation is determined by the weight-to-length ratio and compared between treated and untreated groups.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound and CFTR.

This compound Mechanism of Action

Caption: Mechanism of this compound as a pore-occluding inhibitor of the CFTR channel.

CFTR Activation Signaling Pathway

Caption: Simplified signaling pathway for the activation of the CFTR channel.

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for assessing this compound's effect on CFTR using whole-cell patch-clamp.

Logical Relationship: this compound Inhibition and Experimental Readouts

Caption: Logical flow from this compound action to observed experimental outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Locating a Plausible Binding Site for an Open-Channel Blocker, this compound, in the Pore of the Cystic Fibrosis Transmembrane Conductance Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and this compound inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound and CaCCinh-A01 Inhibited HT-29 Proliferation by Activating the Mitochondrial Apoptosis Pathway and Arresting the Cell Cycle | Anticancer Research [ar.iiarjournals.org]

The Role of GlyH-101 in Elucidating Cystic Fibrosis Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of GlyH-101, a potent small-molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, in the study of cystic fibrosis (CF) pathophysiology. Discovered through high-throughput screening, this compound has emerged as a critical tool for understanding the function and dysfunction of the CFTR channel, the primary protein implicated in CF.[1][2][3] This document provides a comprehensive overview of its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its use, and a critical discussion of its specificity.

Core Mechanism of Action: Pore Occlusion

This compound, a glycine hydrazide derivative, exerts its inhibitory effect on the CFTR chloride channel through a distinct pore-occluding mechanism.[1][2][4] Unlike other inhibitors that may act on intracellular regulatory sites, this compound blocks the channel from the extracellular side, physically obstructing the pore and preventing the passage of chloride ions.[4][5] This interaction is characterized by a rapid and reversible inhibition of CFTR Cl- conductance, typically occurring in less than a minute.[1][2][3]

A key feature of this compound's action is the induction of a voltage-dependent block, which transforms the typically linear current-voltage relationship of the CFTR channel into a strongly inwardly rectifying one.[1][4][5] This voltage dependency means that the inhibitory potency of this compound is influenced by the membrane potential.[1][2][4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on the CFTR channel, as reported in various studies.

| Parameter | Value | Experimental Condition | Reference(s) |

| Inhibitory Constant (Ki) | 1.4 µM | +60 mV membrane potential | [1][2] |

| 3.8 µM | +20 mV membrane potential | [1] | |

| 5.0 µM | -20 mV membrane potential | [1] | |

| 5.6 µM | -60 mV membrane potential | [1] | |

| Mean Channel Open Time | Reduction from 264 ms to 13 ms | -60 mV holding potential, 5 µM this compound | [1][4] |

| In Vivo Efficacy | ~80% reduction in cholera toxin-induced intestinal fluid secretion | 2.5 µg intraluminal this compound in a closed-loop mouse model of cholera | [1][2] |

| Rapid and reversible inhibition of forskolin-induced hyperpolarization | 10 µM topical this compound in mouse nasal potential difference measurements | [1] | |

| Solubility | ~1 mM in water | pH 6.5-8.0 | [1][3] |

Experimental Protocols

This compound has been characterized using a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Patch-Clamp Electrophysiology

Objective: To characterize the mechanism and kinetics of CFTR inhibition by this compound at the single-channel and whole-cell level.

Methodology:

-

Cell Preparation: Fischer Rat Thyroid (FRT) cells stably transfected with human wild-type CFTR are commonly used.[1]

-

Whole-Cell Configuration:

-

CFTR channels are maximally activated using a cocktail of agonists, typically including 5 µM forskolin.[1][4]

-

Membrane currents are recorded using the whole-cell configuration of the patch-clamp technique.[1] Current-voltage relationships are determined by applying voltage steps from -100 mV to +100 mV in 20 mV increments.[4]

-

This compound is then perfused at various concentrations (e.g., 0 to 50 µM) to determine its effect on the whole-cell currents and to establish the dose-response relationship.[1]

-

-

Single-Channel (Cell-Attached) Configuration:

-

Cell-attached patches are formed on CFTR-expressing cells.

-

CFTR is activated by including forskolin (e.g., 5 µM) in the bath solution.

-

Single-channel currents are recorded at a constant holding potential (e.g., -60 mV) in the absence and presence of this compound in the patch pipette to measure changes in mean open time and channel gating.[1][4]

-

Ussing Chamber Experiments

Objective: To measure the effect of this compound on transepithelial chloride secretion in polarized epithelial monolayers.

Methodology:

-

Cell Culture: Primary cultures of human airway gland cells (serous or mucous phenotype) or other polarized epithelial cells are grown on permeable supports.[7]

-

Chamber Setup: The cell monolayers are mounted in a modified Ussing chamber.[8][9] The basolateral and apical sides are bathed with appropriate physiological solutions.

-

Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which is a measure of net ion transport, is recorded.

-

Experimental Procedure:

-

The baseline Isc is established.

-

Amiloride is often added to the apical bath to inhibit sodium absorption through the epithelial sodium channel (ENaC).[7]

-

CFTR-mediated chloride secretion is stimulated by adding agonists like forskolin to the basolateral side.[7]

-

This compound is then added to the apical (mucosal) bath to assess its inhibitory effect on the stimulated Isc.[7]

-

In Vivo Mouse Models

Objective: To evaluate the efficacy of this compound in inhibiting CFTR-mediated fluid secretion in a living organism.

Methodology:

-

Nasal Potential Difference (NPD) Measurements:

-

Mice are anesthetized, and a double-barreled catheter is inserted into the nasal cavity.

-

The nasal epithelium is perfused with a series of solutions to measure the potential difference.

-

To measure CFTR function, a low chloride solution containing a CFTR agonist (e.g., forskolin) is perfused to induce hyperpolarization.

-

This compound (e.g., 10 µM) is then added to the perfusate to determine its ability to inhibit the forskolin-induced hyperpolarization.[1][2][6]

-

-

Closed-Loop Model of Cholera:

-

Mice are anesthetized, and a small, closed loop of the small intestine is created by ligation.

-

Cholera toxin is injected into the loop to induce massive fluid secretion, a process mediated by CFTR activation.

-

This compound (e.g., 2.5 µg) is co-injected into the intestinal loop.[1][2][6]

-

After a set period, the loop is excised, and the fluid accumulation is measured to quantify the inhibitory effect of this compound on intestinal fluid secretion.[1][2][6]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway leading to CFTR activation and the experimental workflow for identifying CFTR inhibitors like this compound.

Specificity and Off-Target Effects

While this compound is a potent CFTR inhibitor, it is crucial for researchers to be aware of its potential off-target effects. Studies have shown that at concentrations used to inhibit CFTR, this compound can also inhibit other chloride channels, including:

Furthermore, some research indicates that this compound can impact mitochondrial function, leading to increased reactive oxygen species (ROS) production and mitochondrial depolarization, effects that are independent of CFTR inhibition.[11][12] There is also evidence of this compound affecting other ion channels such as Orai1 and ENaC.[13][14] These findings underscore the importance of careful experimental design and data interpretation when using this compound as a specific CFTR inhibitor.

Conclusion

This compound remains an invaluable tool in the study of cystic fibrosis pathophysiology. Its well-characterized, pore-occluding mechanism of action provides a means to acutely and reversibly inhibit CFTR function, enabling detailed investigation of the channel's role in epithelial ion and fluid transport. The quantitative data on its potency and efficacy in various models provide a solid foundation for its use in both in vitro and in vivo research. However, researchers must remain cognizant of its potential off-target effects and employ appropriate controls to ensure the specificity of their findings. By understanding both the strengths and limitations of this compound, the scientific community can continue to leverage this potent inhibitor to unravel the complexities of cystic fibrosis and explore new therapeutic strategies.

References

- 1. rupress.org [rupress.org]

- 2. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and this compound inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CFTR and calcium-activated chloride channels in primary cultures of human airway gland cells of serous or mucous phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Divergent CFTR orthologs respond differently to the channel inhibitors CFTRinh-172, glibenclamide, and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and this compound inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cystic fibrosis transmembrane regulator inhibitors CFTR(inh)-172 and this compound target mitochondrial functions, independently of chloride channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]

The Antiproliferative Activity of GlyH-101: A Technical Guide for Cancer Research

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the antiproliferative activities of GlyH-101, a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), in the context of cancer research. The document details its mechanism of action, quantitative efficacy, relevant experimental protocols, and the signaling pathways it modulates.

Core Concept: this compound as an Antiproliferative Agent

This compound is a water-soluble glycine hydrazide that acts as an open-channel blocker of the CFTR chloride channel.[1][2] While its primary role has been in studying CFTR function, emerging evidence demonstrates its potent antiproliferative properties in various cancer cell types.[1][3] Its anticancer effects are primarily attributed to the induction of cell cycle arrest and apoptosis through the mitochondrial pathway.[1][4]

This compound inhibits cancer cell proliferation in a dose- and time-dependent manner.[1] It functions by blocking CFTR, which is known to regulate cancer cell proliferation, apoptosis, and migration.[1][5] Beyond CFTR, it's important for researchers to note that this compound can also inhibit other chloride channels, such as the Volume-Sensitive Outwardly Rectifying (VSORC) Cl⁻ conductance and the Ca²⁺-dependent Cl⁻ conductance (CaCC), at similar concentrations, which could contribute to its biological effects.[6][7]

Quantitative Data: Antiproliferative Efficacy

The efficacy of this compound has been quantified in several cancer cell lines. The following tables summarize the key data regarding its inhibitory concentrations and effects on cell cycle and apoptosis.

Table 1: IC50 Values of this compound in HT-29 Colon Cancer Cells

| Time Point | IC50 Value (µM) |

| 24 hours | 43.32[1][5] |

| 48 hours | 33.76[1][5] |

| 72 hours | 30.08[1][5] |

Table 2: Effect of this compound on Apoptosis in HT-29 Cells

| Treatment Group | Concentration (µM) | Percentage of Apoptotic Cells (%) |

| Control (DMSO) | - | 8.19[1][5] |

| This compound | 10 | 29.0[1] |

Data derived from Annexin V-FITC/PI staining after 24-hour treatment.

Table 3: Effect of this compound on Cell Cycle Distribution in HT-29 Cells

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 64.91 | 24.31 | 10.78 |

| This compound (10 µM) | 48.33 | 42.15 | 9.52 |

Data based on flow cytometry analysis after 24-hour treatment, indicating an S-phase arrest.[5]

Signaling Pathways Modulated by this compound

This compound exerts its antiproliferative effects by modulating key signaling pathways that control cell death and division.

Mitochondrial Apoptosis Pathway

This compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).[1] This oxidative stress triggers the mitochondrial apoptosis pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins, leading to the activation of the caspase cascade.[1][5]

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound and CaCCinh-A01 Inhibited HT-29 Proliferation by Activating the Mitochondrial Apoptosis Pathway and Arresting the Cell Cycle | Anticancer Research [ar.iiarjournals.org]

- 6. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and this compound inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and this compound inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

GlyH-101: A Technical Guide to a Novel CFTR Inhibitor for Secretory Diarrhea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secretory diarrheas, often driven by enterotoxins from pathogens like Vibrio cholerae, represent a significant global health burden. The underlying pathophysiology involves the hyperactivation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a cAMP-regulated chloride channel in the apical membrane of intestinal epithelial cells. This leads to excessive secretion of chloride, sodium, and water into the intestinal lumen, resulting in severe dehydration. GlyH-101, a small molecule of the glycine hydrazide class, has emerged as a potent and rapidly acting inhibitor of the CFTR chloride channel. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its evaluation as a potential therapeutic agent for secretory diarrhea.

Introduction

The primary molecular target in the treatment of many secretory diarrheas is the CFTR ion channel.[1] Its overstimulation by bacterial toxins leads to a life-threatening loss of intestinal fluid. This compound (N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide) was identified through high-throughput screening as a novel CFTR inhibitor.[2][3][4] Unlike other inhibitors, this compound exhibits a unique pore-occluding mechanism from the extracellular side, offering a promising approach for luminal, non-systemic therapy.[1][5] This guide consolidates the current knowledge on this compound to facilitate further research and development.

Mechanism of Action

This compound acts as a direct pore blocker of the CFTR channel. Electrophysiological studies have demonstrated that it induces a voltage-dependent block with strong inward rectification, suggesting its binding site is within the channel pore, near the external entrance.[2][3][4][6][7] This binding is rapid and reversible.[2][3][6] Patch-clamp experiments have revealed that this compound causes fast channel closures within bursts of channel openings, significantly reducing the mean channel open time.[2][3][4][6][7] This mechanism effectively curtails the excessive chloride efflux that drives fluid secretion in diarrheal diseases.

Signaling Pathway of Cholera Toxin-Induced Diarrhea and this compound Inhibition

Quantitative Data

The inhibitory potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: Inhibitory Potency of this compound on CFTR

| Parameter | Value | Conditions | Reference |

| Ki | 1.4 µM | +60 mV | [2][3][4][6][7] |

| Ki | 5.6 µM | -60 mV | [2][3][4][6][7] |

| Mean Open Time Reduction | From 264 ms to 13 ms | 5 µM this compound, -60 mV | [2][3][4][6][7] |

| Apical Cl- Current Inhibition Ki | ~5 µM | CPT-cAMP stimulated | [2] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Cholera

| Parameter | Value | Dosage | Model | Reference |

| Reduction in Fluid Secretion | ~80% | 2.5 µg (intraluminal) | Closed-loop cholera model | [2][3][4][6][8][9][10] |

Table 3: Selectivity Profile of this compound

| Channel | Effect | Concentration | Reference |

| Ca2+-activated Cl- Channel (CaCC) | >70% inhibition | 10 µM | [11] |

| Volume-Sensitive Outwardly Rectifying Cl- Channel (VSORC) | Almost complete inhibition | 10 µM | [11] |

| Cardiac ICl.PKA | IC50 = 0.3 µM (+100 mV), 5.1 µM (-100 mV) | N/A | [12] |

| Cardiac Na+ Current (INa) | ~82% inhibition | 30 µM | [12] |

| L-type Ca2+ Channel Current (ICa,L) | ~49% inhibition at +10 mV | 30 µM | [12] |

| Inward-Rectifier K+ Current (IK1) | ~43% reduction | 30 µM | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used to characterize this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on CFTR chloride currents in whole cells.

Experimental Workflow:

Methodology:

-

Cell Preparation: Fischer rat thyroid (FRT) cells stably co-expressing human wild-type CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q) are cultured on glass coverslips.

-

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.

-

Intracellular (Pipette) Solution (in mM): 140 NMDG-Cl, 2 MgCl2, 10 HEPES, 1 EGTA, 1 Tris-ATP, pH 7.4.

-

-

Recording:

-

Whole-cell currents are recorded using an patch-clamp amplifier.

-

The membrane potential is held at a holding potential (e.g., -40 mV) and stepped to a series of test potentials (e.g., from -100 mV to +100 mV in 20 mV increments).[11]

-

CFTR is maximally stimulated by adding forskolin (e.g., 10 µM) to the bath solution.

-

Once a stable baseline current is established, this compound is added to the bath at various concentrations.

-

-

Data Analysis:

-

Current-voltage (I-V) relationships are plotted before and after the application of this compound.

-

The inhibitory constant (Ki) is calculated by fitting the dose-response data to the Hill equation.[8]

-

Closed-Loop Mouse Model of Cholera

This in vivo model is used to assess the efficacy of this compound in reducing intestinal fluid secretion.

Experimental Workflow:

Methodology:

-

Animal Preparation: Mice (e.g., CD1 strain, 25-35 g) are fasted for 24 hours with free access to water.[2] Anesthesia is induced with an intraperitoneal injection of ketamine and xylazine.[2]

-

Surgical Procedure:

-

A midline abdominal incision is made to expose the small intestine.

-

Three closed ileal loops (2-3 cm in length) are created by ligation with sutures, taking care not to obstruct blood flow.[2]

-

-

Injection:

-

Each loop is injected with 100 µL of phosphate-buffered saline (PBS) containing either:

-

PBS alone (control)

-

Cholera toxin (1 µg)

-

Cholera toxin (1 µg) + this compound (2.5 µg)[2]

-

-

-

Incubation and Measurement:

-

The abdominal incision is closed, and the mice are allowed to recover from anesthesia for 4 hours.[2]

-

After 4 hours, the mice are euthanized, and the intestinal loops are excised.

-

The weight and length of each loop are measured to determine the fluid accumulation, expressed as the weight-to-length ratio.[2]

-

YFP-Based Iodide Influx Assay

This is a cell-based fluorescence assay for high-throughput screening of CFTR inhibitors.

Experimental Workflow:

Methodology:

-

Cell Culture: FRT cells co-expressing human wild-type CFTR and the YFP-H148Q halide sensor are plated in 96-well microplates.

-

Assay Procedure:

-

Cells are washed with PBS.

-

CFTR is stimulated with a cocktail of activators (e.g., 10 µM forskolin, 100 µM IBMX, 20 µM apigenin).[7]

-

This compound is added at various concentrations.

-

An iodide-containing solution is rapidly added to the wells.

-

-

Data Acquisition and Analysis:

-

The fluorescence of YFP is monitored over time using a fluorescence plate reader.

-

The influx of iodide into the cells quenches the YFP fluorescence.

-

The rate of fluorescence decay is proportional to the CFTR-mediated iodide influx and is used to determine the inhibitory activity of this compound.

-

Discussion and Future Directions

This compound represents a promising lead compound for the development of a novel anti-diarrheal therapy. Its luminal action and rapid onset of effect are advantageous for treating acute secretory diarrhea. However, the data on its selectivity indicate that at higher concentrations, it can inhibit other ion channels.[11][12] This highlights the need for further structure-activity relationship studies to develop analogues with improved selectivity for CFTR.

Future research should focus on:

-

Optimizing the chemical structure of this compound to enhance its potency and selectivity.

-

Conducting preclinical safety and toxicology studies.

-

Evaluating the efficacy of this compound in other animal models of secretory diarrhea.

-

Developing a suitable formulation for oral delivery to the intestine.

Conclusion

This compound is a potent, fast-acting, and reversible inhibitor of the CFTR chloride channel with a novel pore-occluding mechanism. It has demonstrated significant efficacy in a preclinical model of cholera, making it a strong candidate for further development as a treatment for secretory diarrhea. This technical guide provides a comprehensive resource for researchers and drug developers interested in advancing the study of this compound and related compounds.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. physiologicinstruments.com [physiologicinstruments.com]

- 3. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and this compound inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Closed-loop model of intestinal fluid secretion [bio-protocol.org]

- 7. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jove.com [jove.com]

- 9. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ussing Chamber Research - [ussingchamber.com]

- 12. Cardiac ion channel current modulation by the CFTR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GlyH-101 in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

GlyH-101, a glycine hydrazide derivative, is a potent and rapidly acting inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1] It functions as an open-channel blocker, physically occluding the external pore of the channel.[2][1][3] This mechanism of action leads to a characteristic voltage-dependent block with strong inward rectification of the CFTR-mediated current.[4] While a valuable tool for studying CFTR function, it is crucial for researchers to be aware of its potential off-target effects on other ion channels.[5][6][7][8] These application notes provide detailed protocols for the use of this compound in patch clamp electrophysiology, summarize key quantitative data, and highlight its known off-target interactions.

Mechanism of Action

This compound acts by directly blocking the pore of the CFTR chloride channel from the extracellular side.[2][3] This "pore-occluding" mechanism results in a reduction of the mean open time of the channel.[4] The binding of this compound within the channel pore is voltage-dependent, with its inhibitory potency being greater at positive membrane potentials.[9][4] This voltage dependence manifests as a strong inward rectification of the whole-cell CFTR current-voltage (I-V) relationship in the presence of the inhibitor.[2]

Quantitative Data Summary

The following tables summarize the reported inhibitory constants (Ki or IC50) of this compound on its primary target, CFTR, as well as its off-target effects on other ion channels.

Table 1: this compound Inhibition of CFTR

| Parameter | Value | Cell Type | Voltage | Reference |

| Ki | 1.4 µM | FRT cells expressing CFTR | +60 mV | [9][1][4] |

| Ki | 3.8 µM | FRT cells expressing CFTR | +20 mV | [5] |

| Ki | 5.0 µM | FRT cells expressing CFTR | -20 mV | [5] |

| Ki | 5.6 µM | FRT cells expressing CFTR | -60 mV | [9][1][4] |

| IC50 (ICl.PKA) | 0.3 µM | Rabbit ventricular myocytes | +100 mV | [8] |

| IC50 (ICl.PKA) | 5.1 µM | Rabbit ventricular myocytes | -100 mV | [8] |

Table 2: Off-Target Effects of this compound

| Channel/Current | Effect | IC50 / Concentration | Cell Type | Reference |

| VSORC | Inhibition | ~5-10 µM | CFTR-expressing and non-expressing cells | [6][7] |

| CaCC | Inhibition | 3.38 µM (at positive potentials) | Unspecified | [7] |

| Orai1-mediated SOCE | Inhibition | 10 µM | HEK293T cells | [10] |

| αβγ-ENaC | Inhibition | Significant reduction | Xenopus oocytes | [5] |

| SLC26A9 | Inhibition | 71 ± 4% inhibition at 50 µM | HEK 293 cells | [3] |

| L-type Ca2+ channel | Inhibition | ~49% block at +10 mV (30 µM) | Rabbit ventricular myocytes | [8] |

| IK1 (inward rectifier K+) | Inhibition | ~43% reduction at -120 mV (30 µM) | Rabbit ventricular myocytes | [8] |

| INa (Sodium current) | Inhibition | ~82% block at -40 mV (30 µM) | Rabbit ventricular myocytes | [8] |

Experimental Protocols

Whole-Cell Patch Clamp Recording of CFTR Currents

This protocol describes the measurement of this compound inhibition on CFTR chloride currents in a heterologous expression system (e.g., FRT or HEK293 cells stably expressing CFTR).

Materials:

-

Cells: FRT or HEK293 cells stably expressing human CFTR.

-

Pipette Solution (in mM): 120 CsCl, 10 TEA-Cl, 0.5 EGTA, 1 MgCl2, 40 mannitol, 10 Cs-HEPES, and 3 MgATP (pH 7.3).[4]

-

Bath Solution (in mM): 140 NMDG-Cl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

-

CFTR Activator: Forskolin (5-10 µM).

-

This compound Stock Solution: 10 mM in DMSO.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the pipette solution.

-

Recording Setup: Transfer a coverslip with cells to the recording chamber on an inverted microscope. Perfuse the chamber with the bath solution.

-

Establish Whole-Cell Configuration: Approach a single cell with the patch pipette and form a gigaohm seal. Rupture the membrane to obtain the whole-cell configuration.

-

Activate CFTR: Perfuse the cell with bath solution containing the CFTR activator (e.g., 5 µM forskolin) to elicit a stable chloride current.[5]

-

Voltage Protocol: Clamp the cell at a holding potential of -40 mV. Apply voltage steps from -100 mV to +100 mV in 20 mV increments for 400 ms each.[5][7]

-

This compound Application: Once a stable CFTR current is established, perfuse the chamber with bath solution containing the desired concentration of this compound.

-

Data Acquisition: Record the current responses to the voltage protocol before and after this compound application.

-

Washout: To test for reversibility, perfuse the chamber with the bath solution containing the CFTR activator but without this compound.[5]

Single-Channel (Cell-Attached) Patch Clamp Recording

This protocol is for observing the effect of this compound on the gating of single CFTR channels.

Materials:

-

Cells: As above.

-

Pipette Solution (in mM): 140 NMDG-Cl, 1 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4). This solution will also contain the CFTR activator (e.g., 200 nM PKA catalytic subunit) and the desired concentration of this compound.

-

Bath Solution (High K+ to zero the membrane potential): 140 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4).

Procedure:

-

Cell and Pipette Preparation: As described in the whole-cell protocol.

-

Establish Cell-Attached Configuration: Approach a cell and form a high-resistance seal (>10 GΩ) without rupturing the patch.

-

Recording: Clamp the patch at a desired potential (e.g., -60 mV).[9][4] Record single-channel currents.

-

Analysis: Analyze the recordings to determine the effect of this compound on the channel open probability, mean open time, and single-channel conductance. This compound is expected to induce fast channel closures within bursts of openings, thereby reducing the mean open time.[4]

Visualizations

Experimental Workflow for Whole-Cell Patch Clamp

Caption: Workflow for whole-cell patch clamp analysis of this compound.

This compound Mechanism of Action on CFTR

Caption: this compound physically occludes the external pore of the CFTR channel.

References

- 1. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and this compound inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and this compound inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardiac ion channel current modulation by the CFTR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing GlyH-101 in Ussing Chamber Short-Circuit Current Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of GlyH-101, a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, in Ussing chamber short-circuit current (Isc) assays. This document outlines the mechanism of action of this compound, detailed experimental protocols, and relevant quantitative data to facilitate the study of CFTR-mediated ion transport.

Introduction to this compound

This compound, or N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, is a small molecule inhibitor that blocks the CFTR chloride channel.[1][2] Its primary mechanism of action is the occlusion of the external pore of the CFTR channel, leading to a rapid and reversible inhibition of Cl- conductance.[1][2] This characteristic, along with its substantial water solubility, makes it a valuable tool for studying CFTR function in various epithelial tissues.[1][2]

Mechanism of Action

This compound induces a voltage-dependent block of the CFTR channel, demonstrating stronger inhibition at positive membrane potentials.[1][2] This results in an inwardly rectifying current-voltage relationship.[2] The inhibitory constant (Ki) for this compound is in the low micromolar range, though its apparent potency can be influenced by the extracellular chloride concentration.[1][2]

Signaling Pathway of CFTR Activation and Inhibition by this compound

Caption: CFTR activation by cAMP agonists and subsequent inhibition by this compound.

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound on CFTR as reported in the literature.

Table 1: Inhibitory Potency (Ki) of this compound on CFTR

| Voltage | Ki (µM) | Cell/Tissue Type | Reference |

| +60 mV | 1.4 | Recombinant CFTR | [1][2] |

| -60 mV | 5.6 | Recombinant CFTR | [1][2] |

| Not Specified | ~2-5 | T84 cells, primary human bronchial cells, mouse ileum | [2] |

Table 2: IC50 Values of this compound for CFTR and Other Channels

| Channel | IC50 (µM) | Membrane Potential | Cell Type | Reference |

| Cardiac I(Cl.PKA) (CFTR) | 0.3 ± 1.5 | +100 mV | Rabbit ventricular myocytes | [3] |

| Cardiac I(Cl.PKA) (CFTR) | 5.1 ± 1.3 | -100 mV | Rabbit ventricular myocytes | [3] |

| VSORC | ~1 (0.87 at negative, 1.07 at positive potentials) | Not specified | CFTR-expressing cells | [4] |

| VSORC | ~5-6 (5.38 at negative, 6.26 at positive potentials) | Not specified | Non-CFTR-expressing cells | [4] |

Note on Off-Target Effects: Researchers should be aware that this compound can exhibit off-target effects. Studies have shown that at concentrations used to inhibit CFTR, this compound can also inhibit other ion channels, such as volume-sensitive outwardly rectifying (VSOR) chloride channels and calcium-activated chloride channels (CaCC).[4] It has also been reported to inhibit other cardiac ion currents, including sodium and L-type calcium channels.[3] Therefore, appropriate controls are essential to ensure the observed effects are specific to CFTR inhibition.

Experimental Protocols

This section provides a detailed protocol for a typical Ussing chamber short-circuit current assay to measure CFTR activity using this compound.

Materials and Reagents

-

Epithelial cells cultured on permeable supports (e.g., Snapwell™ or Transwell®) or freshly excised epithelial tissue.

-

Ussing Chamber System (e.g., Physiologic Instruments, World Precision Instruments).[5][6]

-

Voltage-clamp amplifier.

-

Ag/AgCl electrodes and 3M KCl agar bridges.

-

Ringer's solution (e.g., Krebs-Henseleit solution), pre-warmed to 37°C and gassed with 95% O2 / 5% CO2.

-

Stock Solutions:

-

Amiloride (ENaC inhibitor)

-

Forskolin (Adenylyl cyclase activator)

-

IBMX (Phosphodiesterase inhibitor)

-

Genistein (CFTR potentiator, optional)

-

This compound (CFTR inhibitor)

-

Bumetanide (NKCC1 inhibitor, optional)

-

Experimental Workflow Diagram

References

- 1. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Cardiac ion channel current modulation by the CFTR inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and this compound inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Potency of CFTR Inhibitor GlyH-101 in Cell-Based Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel responsible for chloride and bicarbonate transport across epithelial surfaces. Its dysfunction is the underlying cause of cystic fibrosis (CF), a life-threatening genetic disorder. Small molecule inhibitors of CFTR are invaluable tools for studying its function and have therapeutic potential in conditions characterized by excessive fluid secretion, such as secretory diarrheas. GlyH-101 is a potent and reversible inhibitor of the CFTR chloride channel.[1] It acts as a pore occluder, blocking the channel from the extracellular side in a voltage-dependent manner.[2][3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cell-based assays, along with data presentation guidelines and visualizations to aid in experimental design and data interpretation.

Mechanism of Action of this compound

This compound, a glycine hydrazide derivative, directly blocks the CFTR channel pore. This inhibition is characterized by a rapid onset and reversibility.[3] The potency of this compound is voltage-dependent, with a stronger block observed at positive membrane potentials.[3][4] Specifically, the inhibitory constant (Ki) increases from approximately 1.4 µM at +60 mV to 5.6 µM at -60 mV.[3][4] It is important to note that this compound can also inhibit other chloride channels, such as the Volume-Sensitive Outwardly Rectifying (VSOR) chloride channel and the Calcium-Activated Chloride Channel (CaCC), at concentrations similar to those used for CFTR inhibition, which should be considered when interpreting results.[2][5]

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 and Ki values for this compound in various cell-based assays and conditions.

| Cell Line | Assay Type | Measurement | IC50 / Ki (µM) | Conditions | Reference |

| FRT (Fischer Rat Thyroid) | Patch Clamp (Whole-Cell) | Ki | 1.4 ± 0.4 | +60 mV | [6] |

| FRT | Patch Clamp (Whole-Cell) | Ki | 5.6 ± 0.4 | -60 mV | [6] |

| FRT | Apical Cl- Current | Ki | 4.3 | CPT-cAMP stimulated | [7][8] |

| PCT and PS120 cells | VSORC Current Inhibition | IC50 | 5.38 - 6.26 | [1] | |

| HT-29 | Cell Viability (MTT Assay) | IC50 | 43.32 (24h), 33.76 (48h), 30.08 (72h) | [9] |

Experimental Protocols

Cell Culture

Standard aseptic cell culture techniques should be followed. Below are general guidelines for commonly used epithelial cell lines for CFTR studies.

-

FRT (Fischer Rat Thyroid) Cells: These cells are a popular model for studying CFTR as they do not endogenously express it and can be stably transfected with wild-type or mutant CFTR.[10]

-

Medium: Coon's modified Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: Passage cells when they reach 80-90% confluency.

-

-

T84 and HT-29 (Human Colonic Adenocarcinoma) Cells: These cell lines endogenously express CFTR.[11][12]

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM)/Ham's F-12 (1:1) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation: For transport assays, it is often necessary to culture these cells on permeable supports (e.g., Transwell® inserts) for several days to allow for polarization and differentiation.

-

-

Calu-3 (Human Bronchial Epithelial) Cells: This cell line is derived from a human lung adenocarcinoma and endogenously expresses high levels of CFTR.

-

Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 2 mM L-glutamine, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Air-Liquid Interface (ALI) Culture: For optimal differentiation and CFTR expression, Calu-3 cells are often cultured at an ALI on permeable supports.

-

Ussing Chamber Assay for Short-Circuit Current (Isc) Measurement

The Ussing chamber technique is a gold-standard method for measuring ion transport across epithelial tissues and cell monolayers.

Workflow for Ussing Chamber Assay

Caption: Workflow for determining this compound IC50 using the Ussing chamber assay.

Protocol:

-

Cell Seeding: Seed cells (e.g., T84, Calu-3) on permeable supports and culture until a confluent monolayer with a high transepithelial electrical resistance (TEER) is formed.

-

Chamber Setup: Assemble the Ussing chamber system and fill both the apical and basolateral reservoirs with a pre-warmed (37°C) and gassed (95% O2 / 5% CO2) physiological saline solution (e.g., Krebs-Ringer Bicarbonate buffer).

-

Mounting: Carefully excise the permeable support membrane and mount it in the Ussing chamber, separating the apical and basolateral compartments.

-

Equilibration: Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.

-

ENaC Inhibition: Add amiloride (e.g., 10-100 µM) to the apical side to inhibit the epithelial sodium channel (ENaC) and isolate the chloride current.

-

CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding a CFTR agonist, such as forskolin (10 µM), to the basolateral side. An increase in Isc will be observed.

-

This compound Inhibition: Once the forskolin-stimulated Isc has reached a stable plateau, add increasing concentrations of this compound to the apical side in a cumulative manner. Allow the current to stabilize after each addition.

-

Data Analysis: Calculate the percentage inhibition of the forskolin-stimulated Isc for each this compound concentration. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence-Based Membrane Potential Assay

This high-throughput assay measures changes in membrane potential upon CFTR activation and inhibition using a voltage-sensitive fluorescent dye.

Workflow for Fluorescence-Based Membrane Potential Assay

Caption: Workflow for determining this compound IC50 using a fluorescence-based assay.

Protocol:

-

Cell Seeding: Plate cells (e.g., FRT-CFTR, Calu-3) in black, clear-bottom 96- or 384-well microplates and culture until confluent.

-

Dye Loading: Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit). Remove the culture medium from the cells and add the dye solution. Incubate for 30-60 minutes at 37°C.[8]

-

Compound Preparation: Prepare a compound plate containing a cocktail of CFTR activators (e.g., forskolin) and serial dilutions of this compound.

-

Fluorescence Reading: Place the cell plate and the compound plate into a fluorescence plate reader (e.g., FLIPR).

-

Assay Execution: Establish a baseline fluorescence reading for a few minutes. The instrument will then add the contents of the compound plate to the cell plate, and the fluorescence will be monitored kinetically. CFTR activation will cause a change in membrane potential, leading to a change in fluorescence. This compound will inhibit this change.

-

Data Analysis: The change in fluorescence intensity is proportional to the CFTR channel activity. Calculate the percentage inhibition for each this compound concentration relative to the control (activators only). Plot the percent inhibition against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to obtain the IC50.

Forskolin-Induced Swelling (FIS) Assay in Organoids

This assay is particularly useful for assessing CFTR function in primary patient-derived intestinal organoids. Activation of CFTR leads to fluid secretion into the organoid lumen, causing them to swell.

Signaling Pathway for Forskolin-Induced Swelling

Caption: Signaling pathway of forskolin-induced swelling and its inhibition by this compound.

Protocol:

-

Organoid Culture: Culture human intestinal organoids in a basement membrane matrix (e.g., Matrigel®) as previously described.[13][14]

-

Plating for Assay: Dissociate organoids into small fragments and seed them in a 96-well plate within a droplet of basement membrane matrix.[15]

-

Inhibitor Pre-incubation: Add culture medium containing various concentrations of this compound or vehicle (DMSO) to the wells and incubate for 1-3 hours at 37°C.[13]

-

CFTR Activation and Imaging: Add forskolin (e.g., 10 µM) to all wells to stimulate CFTR.

-

Live-Cell Imaging: Immediately begin imaging the organoids using an automated incubator microscope. Acquire brightfield or confocal images at regular intervals (e.g., every 30-60 minutes) for several hours.

-

Data Analysis: Quantify the change in organoid size (cross-sectional area) over time using image analysis software (e.g., ImageJ). The area under the curve (AUC) of the swelling response is a measure of CFTR function.[16] Calculate the percentage inhibition of swelling for each this compound concentration and determine the IC50 by fitting the data to a dose-response curve.

Concluding Remarks

The choice of assay for determining the IC50 of this compound will depend on the specific research question, available equipment, and cell models. The Ussing chamber provides a direct measure of ion transport across a polarized epithelium, while fluorescence-based assays are more amenable to high-throughput screening. The forskolin-induced swelling assay offers a physiologically relevant system, especially when using patient-derived organoids. By following these detailed protocols, researchers can obtain robust and reproducible data on the inhibitory potency of this compound and other CFTR modulators. When interpreting the data, it is crucial to consider the potential off-target effects of this compound and the specific conditions of the assay, such as membrane potential.

References

- 1. A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines [jove.com]

- 2. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - ERN-LUNG | Rare Respiratory Diseases [ern-lung.eu]

- 5. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Correlation of Electrophysiological and Fluorescence-Based Measurements of Modulator Efficacy in Nasal Epithelial Cultures Derived from People with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cff.org [cff.org]

- 11. researchgate.net [researchgate.net]

- 12. HT29 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. stemcell.com [stemcell.com]

- 14. CFTR function and clinical response to modulators parallel nasal epithelial organoid swelling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cff.org [cff.org]

Application Notes and Protocols for In Vivo Administration of GlyH-101 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GlyH-101, N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, is a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3][4] Discovered through high-throughput screening, it represents a novel chemical class of CFTR inhibitors known as glycine hydrazides.[1][2][3][4] this compound exhibits greater water solubility and a more rapid onset of action compared to other CFTR inhibitors like CFTRinh-172.[1][2][3][4] Its mechanism of action involves occluding the external pore of the CFTR channel, leading to a voltage-dependent block.[1][3] These characteristics make this compound a valuable tool for studying CFTR function in various physiological and pathophysiological contexts in vivo.

This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, based on currently available scientific literature. It is intended to guide researchers in designing and executing experiments to investigate the effects of CFTR inhibition in various biological systems.

Mechanism of Action

This compound functions as a pore-occluding inhibitor of the CFTR Cl⁻ channel.[1][3] Its binding to the external vestibule of the channel pore physically obstructs the passage of chloride ions. This inhibition is voltage-dependent, with a stronger block observed at more positive membrane potentials.[1][3]

References

- 1. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: GlyH-101 in Intestinal Organoid Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intestinal organoids have emerged as a powerful in vitro model system for studying the physiology and pathophysiology of the intestinal epithelium. These three-dimensional structures, derived from adult stem cells, recapitulate the cellular diversity and architecture of the native intestine, making them invaluable for disease modeling, drug screening, and personalized medicine.

One key application of intestinal organoids is the study of ion transport processes, which are fundamental to intestinal fluid secretion and absorption. The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial chloride channel in the intestinal epithelium. Its dysfunction is the underlying cause of cystic fibrosis. The forskolin-induced swelling (FIS) assay in intestinal organoids is a widely used method to assess CFTR function. In this assay, forskolin elevates intracellular cyclic AMP (cAMP) levels, leading to the opening of the CFTR channel, chloride efflux into the organoid lumen, and subsequent osmotic water movement and swelling of the organoid.

GlyH-101 is a potent and selective inhibitor of the CFTR chloride channel.[1][2] It acts as a pore-occluding blocker, offering a rapid and reversible means to inhibit CFTR function.[1][2] This makes this compound an essential tool for dissecting the role of CFTR in intestinal physiology and for validating CFTR-dependent processes in organoid-based assays.

These application notes provide a comprehensive guide to the use of this compound in intestinal organoid culture, with a focus on the forskolin-induced swelling assay. Detailed protocols for organoid culture and the FIS assay are provided, along with quantitative data on this compound's efficacy and important considerations regarding its potential off-target effects.

Data Presentation

Quantitative Analysis of this compound Inhibition

The inhibitory effect of this compound on CFTR has been quantified using various experimental systems. While direct dose-response curves from intestinal organoid swelling assays are not extensively published, data from electrophysiological studies provide valuable insights into its potency.

| Parameter | Value | Cell Type/System | Reference |

| K_i | 4.3 µM | CFTR-expressing FRT cells | [1] |

| IC_50 | < 10 µM | Not specified | [1] |

| Inhibition of Forskolin-Induced Swelling | Significant inhibition at 10 µM | Mouse intestinal organoids | [3] |

| Voltage-Dependent K_i | 1.4 µM at +60 mV | CFTR-expressing FRT cells (whole-cell patch clamp) | [4] |

| Voltage-Dependent K_i | 5.6 µM at -60 mV | CFTR-expressing FRT cells (whole-cell patch clamp) | [4] |

Note: The inhibitory potency of this compound can be voltage-dependent, as demonstrated in patch-clamp studies.[4] Researchers should consider this when interpreting results, especially in electrophysiological experiments.

Off-Target Effects of this compound

It is crucial to be aware of the potential off-target effects of any pharmacological inhibitor. Studies have shown that this compound can affect other cellular processes, particularly at higher concentrations.

| Off-Target Effect | Observation | Concentration | Cell Type/System | Reference |

| Mitochondrial Function | Induces a rapid increase in Reactive Oxygen Species (ROS) and depolarizes mitochondria. | Low micromolar concentrations | Various cell lines (including those not expressing CFTR) | [1][5] |

| Store-Operated Calcium Entry (SOCE) | Inhibition of SOCE, likely through modulation of the Orai1 channel. | 10 µM - 50 µM | Epithelial cells | [6] |

| Other Chloride Channels | Inhibition of Ca²⁺-activated Cl⁻ channels. | Not specified | Not specified | [6] |

| Cytotoxicity | Observed at concentrations > 10 µM with 24-hour incubation. | > 10 µM | Epithelial cells | [6] |

Recommendation: To minimize off-target effects, it is advisable to use the lowest effective concentration of this compound and to include appropriate controls in all experiments. For studies focused on CFTR, corroborating findings with genetic knockdown or other structurally different CFTR inhibitors is recommended.

Experimental Protocols

Protocol 1: Establishment of Human Intestinal Organoid Cultures from Biopsy

This protocol outlines the basic steps for establishing human intestinal organoid cultures from fresh biopsy tissue.

Materials:

-

Human intestinal biopsy tissue

-

Advanced DMEM/F12 medium

-

Primocin

-

Gentle Cell Dissociation Reagent

-

Basement Membrane Extract (BME), such as Matrigel®

-

IntestiCult™ Organoid Growth Medium (Human) or similar complete medium

-

24-well tissue culture-treated plates

-

Sterile scalpels, forceps, and pipettes

-

Centrifuge

Procedure:

-

Tissue Collection and Preparation:

-

Collect biopsies in a sterile tube containing ice-cold Advanced DMEM/F12 with Primocin.[6]

-

Wash the tissue sample with 10 mL of ice-cold PBS in a 15 mL conical tube. Allow the tissue to settle by gravity and aspirate the supernatant. Repeat this wash step.[1]

-

Mince the tissue into small pieces (~1-2 mm) using sterile scalpels.[6]

-

-

Crypt Isolation:

-

Transfer the minced tissue to a tube containing Gentle Cell Dissociation Reagent.

-

Incubate on a rocking platform at room temperature for 10 minutes.[1]

-

Centrifuge at 290 x g for 5 minutes at 4°C.[1]

-

Aspirate the supernatant and resuspend the pellet in fresh, cold medium.

-

Vigorously pipette the suspension to release the crypts. Allow larger tissue fragments to settle and collect the supernatant containing the isolated crypts. Repeat this step as necessary.

-

-

Embedding in Basement Membrane Extract:

-

Culture Initiation:

-

Invert the plate and incubate at 37°C for 10-15 minutes to solidify the BME domes.[6]

-

Carefully add 500 µL of complete intestinal organoid growth medium to each well.

-

Culture the organoids at 37°C in a 5% CO₂ incubator.

-

-

Maintenance:

-

Replace the medium every 2-3 days.

-

Passage the organoids every 7-10 days by disrupting the BME domes, breaking the organoids into smaller fragments, and re-plating in fresh BME.

-

Protocol 2: Forskolin-Induced Swelling (FIS) Assay with this compound

This protocol details the procedure for assessing CFTR function in established intestinal organoid cultures using forskolin and the inhibitor this compound.

Materials:

-

Established intestinal organoid cultures (3-5 days post-passage)

-

Krebs-Ringer Bicarbonate (KBR) buffer (recommended for more pronounced swelling)[8] or culture medium

-

Forskolin stock solution (e.g., 10 mM in DMSO)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

DMSO (vehicle control)

-

96-well or 24-well imaging plates

-

Brightfield or confocal microscope with live-cell imaging capabilities and environmental control (37°C, 5% CO₂)

Procedure:

-

Organoid Plating for Assay:

-

A day before the assay, seed 30-80 organoids per well in a 96-well plate.[9]

-

-

Pre-incubation with this compound:

-

On the day of the assay, remove the culture medium from the wells.

-

Wash the organoids with pre-warmed KBR buffer or culture medium.

-

Add fresh KBR buffer or medium containing either this compound (e.g., final concentration of 10-50 µM) or an equivalent volume of DMSO (vehicle control) to the respective wells.[8]

-

Incubate the plate at 37°C for 3 hours.[8]

-

-

Baseline Imaging (Time = 0):

-

After the pre-incubation period, acquire baseline images (t=0) of the organoids in each well. It is crucial to capture these images before adding forskolin as swelling can begin immediately.[8]

-

-

Forskolin Stimulation:

-

Prepare a solution of KBR buffer or medium containing forskolin (e.g., final concentration of 10 µM) and the respective inhibitor (this compound or DMSO).[8]

-

Remove the pre-incubation solution from the wells and add the forskolin-containing solution.

-

-

Time-Lapse Imaging:

-

Image Analysis and Quantification:

-

Use image analysis software (e.g., ImageJ, CellProfiler) to measure the cross-sectional area of the organoids at each time point.[7][8]

-

Calculate the percentage change in area for each organoid relative to its area at t=0.

-

The swelling response can be quantified by calculating the area under the curve (AUC) of the swelling percentage over time.

-

Mandatory Visualizations

Caption: Signaling pathway of forskolin-induced CFTR activation and this compound inhibition.

Caption: Experimental workflow for the forskolin-induced swelling assay with this compound.

Caption: Logical relationship between reagents, CFTR state, and organoid phenotype.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and this compound inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hubrecht.eu [hubrecht.eu]

- 7. stemcell.com [stemcell.com]

- 8. Establishment of Human Epithelial Enteroids and Colonoids from Whole Tissue and Biopsy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Application Notes and Protocols: GlyH-101 for Inhibiting Forskolin-Induced Swelling in Organoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intestinal organoids have emerged as a powerful in vitro model for studying epithelial physiology and disease, particularly for investigating the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Forskolin, an activator of adenylyl cyclase, elevates intracellular cyclic AMP (cAMP) levels, leading to the opening of the CFTR chloride channel.[1][2][3][4] This efflux of chloride ions into the organoid lumen drives subsequent water movement, resulting in quantifiable organoid swelling.[3][4][5] The forskolin-induced swelling (FIS) assay is a robust method to assess CFTR function and is widely used in cystic fibrosis research and for evaluating the efficacy of CFTR modulators.[1][5][6]

GlyH-101 is a potent and reversible inhibitor of the CFTR chloride channel.[7][8][9][10] It acts by occluding the channel pore from the extracellular side in a voltage-dependent manner.[7][8][9][11] In the context of the FIS assay, this compound serves as a crucial negative control to confirm that the observed organoid swelling is indeed CFTR-dependent.[3][4][12] These application notes provide a detailed protocol for utilizing this compound to inhibit forskolin-induced swelling in human intestinal organoids, present relevant quantitative data for the inhibitor, and illustrate the key signaling pathways and experimental workflows.

Data Presentation

Quantitative Data for this compound Inhibition

The following table summarizes the inhibitory constants (Ki or IC50) of this compound for the CFTR channel and other relevant chloride channels. This data is critical for determining the appropriate working concentrations and for understanding the inhibitor's specificity.

| Parameter | Value | Conditions | Reference |

| Ki for CFTR (at +60 mV) | 1.4 µM | Whole-cell patch clamp | [7][8][9] |

| Ki for CFTR (at -60 mV) | 5.6 µM | Whole-cell patch clamp | [7][8][9] |

| IC50 for VSORC (in non-CFTR expressing cells) | 5.38 µM (negative potentials) | Whole-cell patch clamp | [7] |

| IC50 for VSORC (in non-CFTR expressing cells) | 6.26 µM (positive potentials) | Whole-cell patch clamp | [7] |

Note: VSORC refers to the Volume-Sensitive Outwardly Rectifying Cl⁻ channel. The voltage-dependent nature of this compound's affinity for CFTR should be considered in experimental design, although for the organoid swelling assay, a concentration that ensures complete inhibition is typically used.

Signaling Pathway and Experimental Workflow

Forskolin-Induced CFTR Activation and Organoid Swelling

The diagram below illustrates the signaling cascade initiated by forskolin, leading to CFTR activation and subsequent fluid secretion into the organoid lumen, causing it to swell.

Caption: Signaling pathway of forskolin-induced CFTR activation and organoid swelling.

Inhibition of Forskolin-Induced Swelling by this compound

This diagram outlines the mechanism by which this compound inhibits the forskolin-induced swelling of organoids by blocking the CFTR channel.

Caption: Mechanism of this compound inhibition of forskolin-induced organoid swelling.

Experimental Workflow for the Forskolin-Induced Swelling (FIS) Assay